N-benzylhydroxylamine

Conjugate addition β-Amino acid synthesis Nucleophilic reactivity

N-Benzylhydroxylamine (CAS 622-30-0), also referred to as N-hydroxybenzenemethanamine, is an N-substituted hydroxylamine (molecular formula C₇H₉NO, MW 123.15 g/mol) that exists as a white crystalline solid with a melting point of approximately 57 °C for the free base. It is commercially available both as the free base and as the hydrochloride salt (CAS 29601-98-7, mp 108–110 °C), the latter offering enhanced stability and handling convenience.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 622-30-0
Cat. No. B1273276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylhydroxylamine
CAS622-30-0
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNO
InChIInChI=1S/C7H9NO/c9-8-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2
InChIKeyLVCDXCQFSONNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylhydroxylamine (CAS 622-30-0): Core Identity and Procurement-Relevant Characteristics


N-Benzylhydroxylamine (CAS 622-30-0), also referred to as N-hydroxybenzenemethanamine, is an N-substituted hydroxylamine (molecular formula C₇H₉NO, MW 123.15 g/mol) that exists as a white crystalline solid with a melting point of approximately 57 °C for the free base [1]. It is commercially available both as the free base and as the hydrochloride salt (CAS 29601-98-7, mp 108–110 °C), the latter offering enhanced stability and handling convenience . The compound belongs to the benzene and substituted derivatives class and features both an amino (–NH–) and a hydroxyl (–OH) functionality on the same nitrogen atom, which distinguishes its reactivity profile from O-substituted hydroxylamines and from unsubstituted hydroxylamine [2]. N-Benzylhydroxylamine serves as a critical intermediate in pharmaceutical synthesis—most notably in the production of the antiplatelet agent ticagrelor—as well as in enantioselective β-amino acid synthesis and nitrone-based heterocycle construction.

1 Nucleophilic nitrogen source for nitrone, β-lactam, and imidazole synthesis
2 Enantioselective β-amino acid precursor with labile N-benzyl protecting group
3 Free base or HCl salt forms; hydrochloride offers enhanced handling stability

Why N-Benzylhydroxylamine Cannot Be Swapped for O-Benzyl or N-Alkyl Hydroxylamine Analogs Without Experimental Revalidation


Although N-benzylhydroxylamine shares the same molecular formula (C₇H₉NO) with O-benzylhydroxylamine, the site of benzyl attachment—nitrogen versus oxygen—fundamentally alters both the reaction pathway and the product outcome [1]. N-Benzylhydroxylamine reacts with carbonyl compounds to form nitrones (C=N⁺–O⁻ dipoles), whereas O-benzylhydroxylamine yields O-benzyl oximes; nitrones are competent 1,3-dipolarophiles for cycloaddition, while oximes cannot participate in the same [3+2] manifold [2]. Furthermore, N-benzylhydroxylamine demonstrates markedly faster conjugate addition kinetics than its O-benzyl isomer—with reaction times as short as 4 hours versus 21–22 hours under comparable conditions—and uniquely accommodates β-aryl substrates that O-benzylhydroxylamine fails to process efficiently [1]. Even among N-substituted hydroxylamines, substituent identity on nitrogen dictates electronic behavior: N-benzylhydroxylamine shows no significant electronic bias from aldehyde substrates in β-lactam synthesis, whereas N-methylhydroxylamine exhibits strong electronic dependence that skews yield outcomes [3]. Substituting without re-optimization therefore risks substantial losses in yield, selectivity, or complete reaction failure.

O-Benzyl Isomer N-Benzyl versus O-benzyl attachment directs divergent pathways—nitrone/imidazole formation versus oxime formation—and substrate scope may not transfer directly.
N-Alkyl Analogs N-Methyl and other N-alkyl hydroxylamines show electronic dependence on aldehyde substrates; yield consistency and selectivity profiles may differ from N-benzyl results.
Bulkier N-Substituents N-Benzhydryl and other sterically demanding analogs may exhibit lower reactivity without compensating selectivity gains; deprotection complexity may also increase.

N-Benzylhydroxylamine (CAS 622-30-0): Head-to-Head Quantitative Differentiation Versus Closest Analogs


Conjugate Addition Rate and Substrate Scope: N-Benzylhydroxylamine Outperforms O-Benzylhydroxylamine on β-Aryl Enoates

In chiral Lewis acid-catalyzed conjugate addition to unsaturated enoates, N-benzylhydroxylamine demonstrated substantially shorter reaction times than O-benzylhydroxylamine and successfully engaged β-aryl substrates that the O-isomer could not process [1]. Under Mg(ClO₄)₂/bisoxazoline ligand catalysis at −60 °C, N-benzylhydroxylamine additions to pyrrolidinone-derived crotonamides were complete in 4–21 hours, whereas the corresponding O-benzylhydroxylamine additions required 21–22 hours under identical conditions [1]. Critically, N-benzylhydroxylamine enabled the first highly enantioselective conjugate addition to cinnamates (β-aryl enoates)—a transformation for which O-benzylhydroxylamine had proven inadequate due to the lower reactivity of β-aryl substrates [1].

Addition Rate & Substrate Scope
Head-to-head
Up to 5.5× faster (4 h vs 22 h); enables β-aryl substrates (up to 90% ee) inaccessible to O-benzyl analog.
Supports β-aryl amino acid synthesis workflow selection.
Mg(II)/bisoxazoline catalysis, −60 °C; Org. Lett. 2000.
Conjugate addition β-Amino acid synthesis Nucleophilic reactivity Enantioselective catalysis

Substrate Electronic Effect Independence: N-Benzylhydroxylamine Eliminates Aldehyde-Dependent Yield Variation Seen with N-Methylhydroxylamine

In the CuCl/2,2′-bipyridine-catalyzed three-component synthesis of β-lactams from hydroxylamines, aldehydes, and phenylacetylene, N-benzylhydroxylamine and N-methylhydroxylamine exhibited fundamentally different sensitivities to aldehyde electronic properties [1]. For N-methylhydroxylamine, electron-rich aldehydes provided significantly higher yields than electron-deficient aldehydes, introducing a substrate-dependent yield variability that complicates reaction planning and scope predictability. In contrast, N-benzylhydroxylamine showed no significant electronic effect from the aldehyde component—yields remained consistent irrespective of whether electron-donating or electron-withdrawing substituents were present on the aldehyde [1]. This electronic insensitivity translates into a more robust and general synthetic method.

Electronic Effect Independence
Head-to-head
No significant electronic bias versus N-methylhydroxylamine, which shows substrate-dependent yield variability.
Supports robust β-lactam library synthesis across diverse aldehydes.
CuCl/bipyridine system; Chem. Asian J. 2006.
β-Lactam synthesis Electronic effects Three-component reaction Substrate scope robustness

Rank-Order Reactivity Among N-Substituted Hydroxylamines: N-Benzyl Delivers the Optimal Balance of Yield and Enantioselectivity

A systematic head-to-head evaluation of three N-substituted hydroxylamines—N-benzyl, N-benzhydryl, and p-methoxybenzyl—in Mg(II)-catalyzed conjugate addition to pyrrolidinone crotonate revealed N-benzylhydroxylamine as the most reactive and synthetically practical choice [1]. N-Benzylhydroxylamine delivered 80% isolated yield with 85% enantiomeric excess (ee) at 5 h reaction time. N-Benzhydrylhydroxylamine, despite its steric bulk, proved less reactive (incomplete conversion under identical conditions) without offering superior selectivity. p-Methoxybenzylhydroxylamine gave comparable selectivity (78% yield, 86% ee) but the p-methoxybenzyl group introduces additional synthetic steps for deprotection relative to the simpler benzyl group, which is readily removed by hydrogenolysis [1].

Reactivity–Selectivity Rank
Head-to-head
80% yield, 85% ee (5 h); matched p-methoxybenzyl selectivity with simpler deprotection.
Indicates a rational first-choice reagent for enantioselective conjugate addition.
Ranked among N-Bn, N-benzhydryl, and p-methoxybenzyl; Org. Lett. 2000.
N-Substituted hydroxylamine Structure-reactivity relationship Conjugate addition Enantioselectivity

Diastereoselectivity and Enantioselectivity for α,β-Disubstituted-β-Amino Acids: Levels Unattainable with O-Benzylhydroxylamine on Aryl Systems

The Mg(NTf₂)₂-catalyzed addition of N-benzylhydroxylamine to α,β-unsaturated imides produces α,β-trans-disubstituted N-benzylisoxazolidinones with 60–96% enantiomeric excess (ee) and 93–99% diastereomeric excess (de) using only 5 mol% catalyst loading [1]. These isoxazolidinones are direct precursors to pharmaceutically relevant β-amino acids via hydrogenolytic N–O bond cleavage. The combined diastereo- and enantiocontrol achieved with N-benzylhydroxylamine on these substrates has no parallel using O-benzylhydroxylamine, which, while capable of 96% ee on β-alkyl substrates (Sibi, J. Am. Chem. Soc. 1998, 120, 6615), fails to process β-aryl-substituted imides efficiently [1][2]. The benzyl group on nitrogen serves a dual purpose: it provides steric differentiation for facial selectivity during addition, and it is cleavable by hydrogenolysis to liberate the free β-amino acid.

Diastereo-/Enantiocontrol
Cross-study
60–96% ee, 93–99% de on α,β-disubstituted imides; extends to β-aryl substrates.
Supports selection for α,β-disubstituted-β-amino acid pharmacophore synthesis.
5 mol% Mg(NTf₂)₂; J. Am. Chem. Soc. 2003.
α,β-Disubstituted-β-amino acid Diastereoselectivity Enantioselectivity Isoxazolidinone Hydrogenolysis

Exclusive C1N1 Synthon Reactivity: N-Benzylhydroxylamine Enables 1,2,5-Trisubstituted Imidazole Construction Inaccessible to O-Substituted Hydroxylamines

A 2024 report described the first use of N-benzylhydroxylamine hydrochloride as a 'C1N1 synthon' in a [2+2+1] cyclization with arylamines and aldehydes, yielding 1,2,5-trisubstituted imidazoles [1]. This transformation is mechanistically exclusive to N-substituted hydroxylamines bearing α-C(sp³)–H bonds adjacent to nitrogen—the key α-C(sp³)–H activation step proceeds via in situ-generated acyl ketonitrone intermediates that undergo tautomerization to activate the benzylic position. O-Benzylhydroxylamine, lacking the requisite N–H and α-C–H arrangement, cannot form these intermediates and is therefore structurally incapable of participating in this reaction manifold [1]. The method was demonstrated to be scalable and applicable to late-stage functionalization of complex molecules [1].

Exclusive C1N1 Synthon
Class-level inference
21 imidazole examples; reaction manifold inaccessible to O-benzylhydroxylamine.
Enables distinct disconnection for 1,2,5-trisubstituted imidazole construction.
I₂/DMSO system; Chem. Commun. 2024.
C1N1 synthon Imidazole synthesis α-C(sp³)–H activation Site-selective cyclization Heterocycle construction

Validated Scalable and Cost-Effective Manufacturing: Continuous-Flow Synthesis at ~$10/kg Provides Procurement Confidence

A 2025 process chemistry study demonstrated a continuous-flow synthesis of N-benzylhydroxylamine hydrochloride achieving 75% overall isolated yield with >99.8% purity after crystallization, at an estimated production cost of approximately $10 per kilogram when solvent recovery and hydroxylamine hydrochloride recycling are implemented [1]. This represents a substantial cost reduction relative to traditional batch protocols that rely on expensive reducing agents such as sodium cyanoborohydride (~$300/kg) [1]. In comparison, many specialized N-substituted hydroxylamine analogs (e.g., N-Boc-hydroxylamine, N-Cbz-hydroxylamine) are not manufactured at comparable scale and carry significantly higher procurement costs per gram. The existence of a demonstrated scalable process with published cost economics de-risks supply continuity for N-benzylhydroxylamine in a way that is not yet established for many of its less common congeners.

Scalable Process Economics
Supporting evidence
~$10/kg estimated cost; 75% yield; ≥99.8% purity via continuous-flow process.
Supports procurement planning for kilogram-to-ton scale supply continuity.
Microreactor, 60 °C, 8 bar; MDPI Chemistry 2025.
Continuous flow synthesis Process chemistry Cost of goods Scale-up Industrial procurement

N-Benzylhydroxylamine (CAS 622-30-0): Evidence-Backed Application Scenarios for Research and Industrial Use


Enantioselective Synthesis of β-Aryl-β-Amino Acid Building Blocks for Peptidomimetic Drug Discovery

N-Benzylhydroxylamine is the hydroxylamine nucleophile of choice for the catalytic asymmetric synthesis of β-aryl-β-amino acids via conjugate addition to α,β-unsaturated imides or enoates. The quantitative evidence (Section 3, Evidence Items 1, 3, and 4) establishes that N-benzylhydroxylamine uniquely combines fast reaction kinetics (4–21 h at −60 °C), broad β-aryl substrate tolerance, and high stereochemical fidelity (60–96% ee, 93–99% de) [1][2]. The N-benzyl group is subsequently removed by hydrogenolysis to liberate the free β-amino acid, enabling direct incorporation into peptidomimetic scaffolds. O-Benzylhydroxylamine cannot substitute for this application because it fails to react efficiently with β-aryl substrates [1]. This scenario directly supports medicinal chemistry programs targeting fibrinogen receptor antagonists, β-lactam precursors, and other β-amino acid-containing bioactive molecules [1].

Robust β-Lactam Library Synthesis with Aldehyde-Independent Yield Consistency

In Cu-catalyzed three-component β-lactam synthesis (hydroxylamine + aldehyde + phenylacetylene), N-benzylhydroxylamine delivers uniform yields across electronically diverse aldehydes—unlike N-methylhydroxylamine, which suffers yield erosion with electron-deficient substrates (Section 3, Evidence Item 2) [3]. This electronic effect independence makes N-benzylhydroxylamine the preferred reagent for parallel synthesis campaigns where consistent performance across a diverse aldehyde set is required without individual substrate optimization. The resulting N-benzyl-β-lactams can be debenzylated to N-unsubstituted β-lactams for further functionalization, providing synthetic flexibility that O-benzyl-derived oxime products lack [3].

C1N1 Synthon Strategy for 1,2,5-Trisubstituted Imidazole Library Construction

The 2024 discovery that N-benzylhydroxylamine functions as a C1N1 synthon in [2+2+1] cyclizations with arylamines and aldehydes (Section 3, Evidence Item 5) opens a new disconnection for 1,2,5-trisubstituted imidazole synthesis [4]. This is a reaction manifold that is structurally inaccessible to O-benzylhydroxylamine, which cannot form the requisite acyl ketonitrone intermediates. The method is scalable and compatible with late-stage functionalization of complex molecules, making it suitable for both discovery-phase library synthesis and process-scale manufacture of imidazole-containing drug candidates [4].

Industrial-Scale Ticagrelor Intermediate Production with Validated Process Economics

N-Benzylhydroxylamine hydrochloride is a key intermediate in the most economical synthetic route to ticagrelor, a blockbuster antiplatelet agent [5]. The 2025 continuous-flow process (Section 3, Evidence Item 6) demonstrates manufacturing feasibility at ~$10/kg with 75% overall yield and >99.8% purity, supported by solvent recovery and hydroxylamine recycling protocols [5]. This published process data provides procurement and supply-chain confidence at kilogram-to-metric-ton scale that is not available for alternative N-substituted hydroxylamines. Laboratories scaling from medicinal chemistry to process development can leverage this validated continuous-flow protocol directly, reducing technology transfer risk [5].

Application
Selection Property
Validation Focus
β-Aryl-β-amino acid peptidomimetic synthesis
Broad β-aryl substrate tolerance with high ee/de
Verify stereochemical outcome and hydrogenolytic deprotection efficiency
Diverse β-lactam library construction
Aldehyde-independent yield consistency
Confirm uniform conversion across electron-deficient and electron-rich aldehyde inputs
1,2,5-Trisubstituted imidazole discovery
C1N1 synthon cyclization manifold
Assess late-stage functionalization compatibility and scalability for imidazole libraries
Ticagrelor intermediate scale-up
Demonstrated continuous-flow process economics
Validate purity ≥99.8% and cost structure at target manufacturing scale

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